

# Application Notes and Protocols for FD-1080

## Free Acid Excitation

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### Compound of Interest

Compound Name: FD-1080 free acid

Cat. No.: B15362723

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These application notes provide detailed protocols and recommendations for the use of **FD-1080 free acid**, a near-infrared (NIR-II) fluorophore, with a specific focus on determining the appropriate laser power for excitation in various research applications.

## Introduction to FD-1080 Free Acid

FD-1080 is a small molecule cyanine dye that exhibits both excitation and emission in the second near-infrared (NIR-II) window.<sup>[1][2]</sup> Its key characteristic is the excitation by a 1064 nm laser, which allows for deeper tissue penetration and higher imaging resolution compared to traditional NIR-I fluorophores (excited between 650-980 nm).<sup>[3][4]</sup> This makes FD-1080 an excellent candidate for high-resolution, deep-tissue in vivo imaging.<sup>[2]</sup>

The fluorescence quantum yield of FD-1080 is significantly enhanced when it is complexed with fetal bovine serum (FBS), increasing from 0.31% to 5.94%.<sup>[1][5]</sup> This property is particularly advantageous for in vivo applications where the fluorophore will interact with blood components.

## Quantitative Data Summary

The following tables summarize the key optical properties of **FD-1080 free acid** and the recommended laser power settings for its excitation.

Table 1: Optical Properties of **FD-1080 Free Acid**

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~1064 nm	[1][3]
Emission Maximum ( $\lambda_{em}$ )	~1080 nm	[1][3]
Quantum Yield (in ethanol)	0.31%	[1][5]
Quantum Yield (with FBS)	5.94%	[1][5]
Molecular Weight	743.33 g/mol	[3]

Table 2: Recommended Laser Power for FD-1080 Excitation (1064 nm Laser)

Application	Recommended Power Density	Calculated Power (Low NA)	Calculated Power (High NA)	Notes
In Vitro (Microscopy)	10 - 100 mW/cm <sup>2</sup>	0.8 - 8 mW	0.03 - 0.3 mW	Start with lower power and increase as needed to achieve sufficient signal-to-noise ratio.
In Vivo Imaging	100 - 330 mW/cm <sup>2</sup>	8 - 26 mW	N/A	Power can be adjusted based on imaging depth and tissue type. Do not exceed the Maximum Permissible Exposure (MPE).
Photostability Testing	330 mW/cm <sup>2</sup>	~26 mW	N/A	As reported in literature for FD-1080.[4][6]
Safety Limit (Skin)	< 1 W/cm <sup>2</sup>	< 78.5 mW	N/A	Maximum Permissible Exposure (MPE) for a 1064 nm laser on skin.[1]

Calculations are based on typical laser spot sizes. "Low NA" (Numerical Aperture) assumes a larger spot size common in in vivo imaging systems (e.g., 1 mm diameter), while "High NA" assumes a smaller, focused spot in high-resolution microscopy (e.g., 20 µm diameter). Users should determine the spot size of their specific instrument for precise power calculations.

## Experimental Protocols

## Reagent Preparation

Stock Solution (10 mM):

- Dissolve **FD-1080 free acid** in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
- Sonication may be required to fully dissolve the compound.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C or -80°C, protected from light.

Working Solution for In Vitro Applications (2-10 µM):

- Warm the required volume of Phosphate Buffered Saline (PBS) to 37°C.
- Dilute the 10 mM stock solution in the pre-warmed PBS to the desired final concentration (e.g., 2, 5, or 10 µM).
- It is recommended to prepare this solution fresh for each experiment.

Working Solution for In Vivo Applications (80 µM with FBS):

- For in vivo imaging, FD-1080 is often complexed with Fetal Bovine Serum (FBS) to enhance its fluorescence.
- Dilute the 10 mM stock solution in sterile PBS containing FBS to a final concentration of 80 µM.
- The final FBS concentration in the injectate can be optimized, but a starting point is a 1:1 dilution of the dye in 100% FBS, followed by further dilution in PBS to the final desired concentration.
- Filter the final solution through a 0.22 µm sterile filter before injection.

## In Vitro Cell Staining Protocol

- Culture cells to the desired confluency on coverslips or in imaging dishes.

- Remove the culture medium and wash the cells once with warm PBS.
- Add the FD-1080 working solution (2-10  $\mu\text{M}$  in PBS or serum-free medium) to the cells.
- Incubate for 15-30 minutes at 37°C, protected from light.
- Remove the staining solution and wash the cells two to three times with warm PBS.
- Add fresh culture medium or an appropriate imaging buffer to the cells.
- Proceed with fluorescence microscopy.

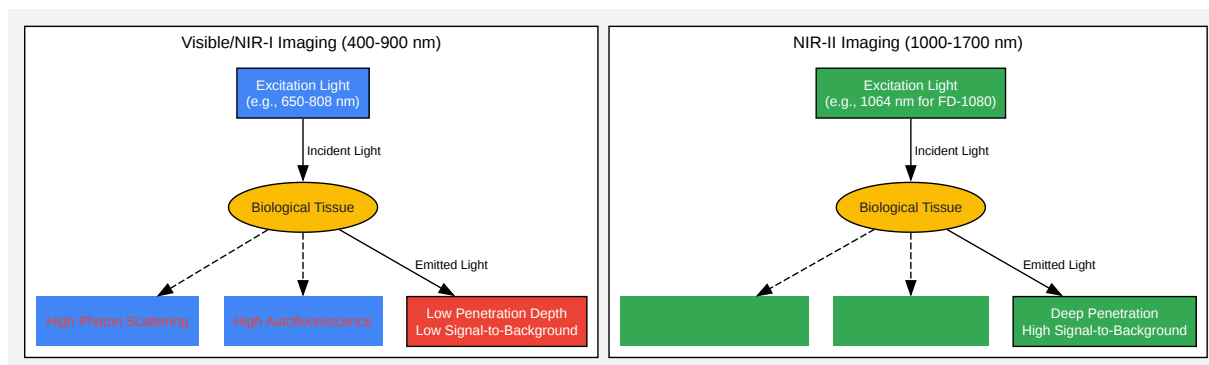
## In Vivo Imaging Protocol (Mouse Model)

- Anesthetize the mouse using an appropriate and approved method.
- Administer the FD-1080-FBS working solution (80  $\mu\text{M}$ ) via intravenous (e.g., tail vein) injection. A typical injection volume is 100-200  $\mu\text{L}$ .
- Allow the dye to circulate for 5-10 minutes before starting the imaging session.
- Place the animal in the in vivo imaging system and acquire images using a 1064 nm laser for excitation.
- Use appropriate long-pass filters (e.g., >1100 nm) to collect the emission signal.
- Adjust the laser power and exposure time to achieve a good signal-to-noise ratio without saturating the detector. Start with a laser power in the range of 100-330  $\text{mW}/\text{cm}^2$ .<sup>[4][6]</sup>

## Visualizations

### Principles of NIR-II Fluorescence Imaging

The following diagram illustrates the advantages of using NIR-II fluorophores like FD-1080 for deep-tissue imaging.

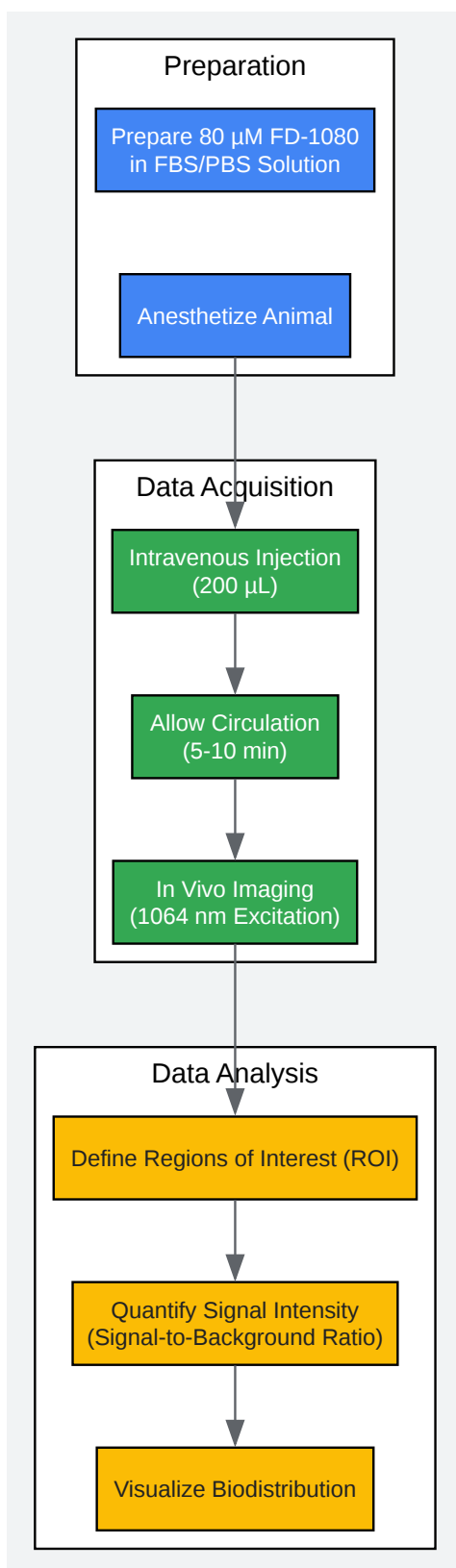


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Caption: Advantages of NIR-II over Visible/NIR-I Imaging.

## Experimental Workflow for In Vivo Imaging with FD-1080

This diagram outlines the key steps for conducting an in vivo imaging experiment using FD-1080.



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Caption: Workflow for FD-1080 In Vivo Fluorescence Imaging.

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## References

- 1. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for FD-1080 Free Acid Excitation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15362723#recommended-laser-power-for-fd-1080-free-acid-excitation]

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